Propargyl chloroformate

Physical organic chemistry Solvolysis Reaction mechanism

Propargyl chloroformate (≥96%) is the definitive reagent for introducing the propargyloxycarbonyl (Poc) protecting group in multi-step organic synthesis. Unlike Alloc or Cbz groups, the Poc group offers true orthogonality: it is stable to neat TFA—allowing selective Boc deprotection in SPPS—yet is cleaved cleanly at ambient temperature using Co₂(CO)₈/TFA. This enables the synthesis of cyclic and branched peptides where acid-labile groups cannot survive. The terminal alkyne further serves as a bioorthogonal handle for CuAAC click conjugation of fluorescent probes or biotin. Choose propargyl chloroformate for reactions where generic chloroformates would compromise yield and selectivity.

Molecular Formula C4H3ClO2
Molecular Weight 118.52 g/mol
CAS No. 35718-08-2
Cat. No. B1587597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl chloroformate
CAS35718-08-2
Molecular FormulaC4H3ClO2
Molecular Weight118.52 g/mol
Structural Identifiers
SMILESC#CCOC(=O)Cl
InChIInChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2
InChIKeyRAMTXCRMKBFPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Chloroformate (CAS 35718-08-2) for Orthogonal Protection: Scientific Procurement and Differentiation Guide


Propargyl chloroformate (CAS 35718-08-2), a propargyl ester, is a reagent used to introduce the propargyloxycarbonyl (Poc) protecting group in organic synthesis [1]. It serves as a protecting group for hydroxy and amino functional groups . The compound has a molecular formula of C4H3ClO2, a molecular weight of 118.52 g/mol, and is typically supplied as a liquid with a purity of ≥96% [2]. Its utility is rooted in its orthogonal reactivity profile, specifically the alkyne moiety which enables deprotection via Co₂(CO)₈ complexation, and its compatibility with click chemistry [3].

Why Substituting Propargyl Chloroformate with Allyl or Benzyl Analogs Compromises Orthogonal Deprotection Strategies


Propargyl chloroformate is not interchangeable with other chloroformates like allyl or benzyl chloroformate due to fundamental differences in their deprotection chemistries. The Poc group introduced by propargyl chloroformate is stable to neat TFA but is cleaved at ambient temperature by treatment with Co₂(CO)₈ and TFA in CH₂Cl₂ [1]. In contrast, the Alloc group (from allyl chloroformate) requires Pd(0) catalysis for removal, while the Cbz group (from benzyl chloroformate) is typically cleaved via hydrogenolysis [2]. This orthogonal stability profile makes propargyl chloroformate a critical reagent in complex, multi-step syntheses where acid-labile protecting groups (e.g., Boc) are present [3]. Generic substitution would lead to deprotection incompatibility and lower overall synthetic yield.

Propargyl Chloroformate (35718-08-2): Head-to-Head Quantitative Evidence for Scientific Selection


Solvolytic Mechanism: Propargyl vs. Phenyl Chloroformate - A Quantified Mechanistic Correlation

A direct head-to-head comparison of propargyl chloroformate (1) and phenyl chloroformate (2) in solvolysis studies reveals a highly correlated bimolecular (A_N + D_N) mechanism. The specific rates of solvolysis of propargyl chloroformate were analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation [1]. A plot of the rates of solvolysis of propargyl chloroformate against those previously reported for phenyl chloroformate resulted in a correlation coefficient (R) of 0.996, a slope of 0.86, and an F-test value of 2161 [1]. This unequivocal correlation attests that the stepwise association-dissociation (A_N + D_N) mechanism previously proposed for phenyl chloroformate is also operative in propargyl chloroformate [1].

Physical organic chemistry Solvolysis Reaction mechanism LFER

Orthogonal Stability: Poc (Propargyl Chloroformate) vs. Alloc and Cbz Protecting Groups

The propargyloxycarbonyl (Poc) group, introduced using propargyl chloroformate, demonstrates a unique orthogonal stability profile compared to allyloxycarbonyl (Alloc) and benzyloxycarbonyl (Cbz) groups. The Poc group is stable to neat TFA but is readily cleaved at ambient temperature by treatment with Co₂(CO)₈ and TFA in CH₂Cl₂ via formation of an alkyne-Co complex [1]. In contrast, the Alloc group is deprotected by Pd(0) catalysis, and the Cbz group is typically removed by hydrogenolysis or strong acid [2]. This orthogonal cleavage condition (Co₂(CO)₈) is compatible with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), enabling more complex synthetic sequences.

Peptide synthesis Protecting group Orthogonal chemistry

Thermal Stability Hierarchy: Propargyl Chloroformate's Position Within the Chloroformate Class

A class-level analysis of chloroformate thermal stability, derived from acute exposure guideline data, establishes a clear hierarchy. Thermal stability decreases in the following order: aryl (e.g., benzyl chloroformate, phenyl chloroformate) > primary alkyl (e.g., methyl chloroformate, ethyl chloroformate, n-propyl chloroformate, n-butyl chloroformate) > secondary alkyl (e.g., isopropyl chloroformate, isobutyl chloroformate) > tertiary alkyl [1]. Propargyl chloroformate, with its propargyl group, is structurally distinct. Its stability is likely influenced by the electron-withdrawing nature of the alkyne, positioning it differently than simple alkyl derivatives. The compound requires storage at 2-8°C, consistent with its class .

Chemical stability Safety Storage Chloroformate

Reaction Efficiency: N-Dealkylation of Tertiary Amines with Propargyl Chloroformate

Propargyl chloroformate (Poc-Cl) has been demonstrated as an effective reagent for the N-dealkylation of tertiary amines. In a study introducing this methodology, the use of Poc-Cl followed by deblocking with benzyltriethylammonium tetrathiomolybdate resulted in a ~90% yield for the dealkylation of 1-benzylpyrrolidine [1]. While no direct head-to-head yield comparison with other chloroformates (e.g., phenyl or allyl) was provided in the same study for this specific transformation, the reported yield establishes a benchmark for synthetic utility.

Organic synthesis N-dealkylation Reaction yield

Where Propargyl Chloroformate (35718-08-2) Outperforms Analogs: Validated Application Scenarios


Orthogonal Protection in Solid-Phase Peptide Synthesis

Propargyl chloroformate is the reagent of choice for introducing the Poc protecting group in solid-phase peptide synthesis (SPPS) when an orthogonal, non-acid/non-base labile protecting group is required. The Poc group's stability to neat TFA [1] allows for selective Boc-group removal without affecting Poc-protected side chains. Subsequent deprotection using Co₂(CO)₈ and TFA in CH₂Cl₂ [1] proceeds under mild conditions that do not cleave other common linkers or protecting groups. This orthogonal strategy is essential for synthesizing cyclic peptides, branched peptides, and peptide conjugates.

Synthesis of Bioorthogonal Probes and Click Chemistry Reagents

The terminal alkyne of the Poc group, introduced by propargyl chloroformate, is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the site-specific conjugation of fluorescent dyes, biotin, or other reporter molecules to Poc-protected biomolecules [2]. This application is widely used in chemical biology to create molecular probes for studying protein function, cellular processes, and for developing targeted therapeutics. Propargyl chloroformate is a critical reagent for building these functionalized precursors.

Synthesis of Polymerizable Monomers for Advanced Materials

Propargyl chloroformate has found use in the preparation of polymerizable acrylic compositions for the paint industry [3]. The alkyne moiety can participate in thiol-yne click reactions or other polymerization schemes, allowing for the creation of functionalized coatings and advanced materials with tailored properties. This application leverages the unique reactivity of the propargyl group beyond its role as a simple protecting group.

Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The orthogonal deprotection chemistry and click reactivity of the Poc group make propargyl chloroformate a valuable tool in the total synthesis of complex natural products. It is used for the selective protection of amines and alcohols in advanced intermediates, where traditional acid- or base-labile groups would be incompatible [4]. The ~90% yield achieved in N-dealkylation reactions [5] also highlights its utility in the synthesis of pharmaceutical building blocks.

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